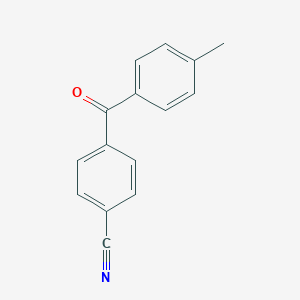

4-(4-Methylbenzoyl)benzonitrile

Description

Contextualization within Aromatic Carbonyl and Nitrile Chemistry

The chemical character of 4-(4-Methylbenzoyl)benzonitrile is defined by two key functional groups: the aromatic carbonyl and the nitrile. The carbonyl group (C=O) is a divalent unit where a carbon atom is double-bonded to an oxygen atom. britannica.com This feature is characteristic of aldehydes and ketones and is known for its polarity, which influences the melting and boiling points of the compound. britannica.com The electron distribution in the carbonyl group makes the carbon atom susceptible to attack by electron-rich reagents. britannica.com

The nitrile group (–C≡N) consists of a carbon atom triple-bonded to a nitrogen atom. wikipedia.org This functional group is highly versatile in organic synthesis due to the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom. researchgate.net Nitriles are precursors to a variety of other functional groups and can participate in numerous organic reactions. wikipedia.orgresearchgate.net The presence of both these functional groups in this compound, an aromatic compound, creates a molecule with distinct reactivity and a wide range of potential applications.

Overview of its Academic Significance in Synthetic and Materials Science Domains

The bifunctional nature of this compound makes it a significant molecule in both synthetic chemistry and materials science. In synthetic organic chemistry, it serves as a versatile building block for creating more complex molecules. The nitrile and carbonyl groups can be selectively targeted in reactions, allowing for the stepwise construction of intricate molecular architectures. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the carbonyl group can undergo reactions typical of ketones. wikipedia.org

In the realm of materials science, aromatic compounds containing nitrile groups are of interest for the development of advanced materials. nasa.gov The properties of such compounds can be tailored by modifying their molecular structure. nasa.gov For example, the incorporation of nitrile groups can influence the thermal stability and electronic properties of polymers. nasa.gov The rigid aromatic structure of this compound, combined with its polar functional groups, suggests its potential use in the design of organic materials with specific optical or electronic properties.

Historical Context of Relevant Functional Group Chemistry in Research

The scientific journey of the functional groups present in this compound has a rich history. The study of carbonyl chemistry is fundamental to organic chemistry. solubilityofthings.com Early investigations into the reactions of aldehydes and ketones laid the groundwork for understanding the behavior of the carbonyl group. solubilityofthings.com

The chemistry of nitriles dates back to the 18th century with the discovery of hydrogen cyanide. Significant advancements in the 19th century, including the synthesis of benzonitrile (B105546), established the foundational knowledge of this functional group. Over the years, the synthetic utility of nitriles has expanded dramatically, and they are now recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The evolution of our understanding of both carbonyl and nitrile chemistry has paved the way for the exploration of molecules like this compound, which leverage the unique properties of both functional groups.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylbenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLPNFGBHSHCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 4 4 Methylbenzoyl Benzonitrile

Established Synthetic Pathways and Strategic Precursor Utilization

The synthesis of 4-(4-Methylbenzoyl)benzonitrile often involves multi-step reaction sequences that require careful selection of precursors to ensure high yields and product purity.

Multi-Step Reaction Sequences and Convergent Synthesis Strategies

One documented multi-step synthesis involves the reaction of 4-bromomethyl benzonitrile (B105546) with N-methyl piperazine (B1678402) to produce 4-(4-methyl piperazinomethyl)benzonitrile. google.comgoogleapis.com This intermediate can then undergo further transformations. Another approach involves the reaction of 4-methylbenzoyl chloride with acetonitrile (B52724) in the presence of a base like sodium hydride to form 4-methylbenzoylacetonitrile, a related ketone.

Role of Key Intermediate Compounds in Synthetic Fidelity

For example, in the synthesis of related benzonitriles, 4-bromomethyl benzonitrile serves as a crucial starting material. google.comgoogleapis.com Its reaction with N-methyl piperazine is a key step in forming a more complex benzonitrile derivative. google.comgoogleapis.com Similarly, 4-methylbenzoyl chloride is a vital precursor for creating the benzoyl portion of the target molecule. The purity of these intermediates directly impacts the purity of the final product.

In the context of fused polyheterocyclic compound synthesis, benzothiazolium salts have been utilized as key intermediates. nih.gov The electronic properties and steric factors of substituents on the benzoyl group of these intermediates have been shown to have minimal impact on the reactivity, allowing for the isolation of desired products in good to excellent yields. nih.gov

Catalytic Approaches in C–C and C–N Bond Formation

Catalysis plays a pivotal role in the efficient synthesis of this compound, particularly in the formation of essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Cross-Coupling and Cyanation Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. nobelprize.orgnih.gov These reactions, such as the Suzuki and Negishi couplings, involve the reaction of an organohalide with an organometallic compound in the presence of a palladium catalyst. nobelprize.org For the synthesis of this compound, a palladium-catalyzed cross-coupling could be envisioned between a 4-cyanophenyl-organometallic species and a 4-methylbenzoyl halide.

Palladium-catalyzed cyanation of aryl halides is a well-established and popular method for the synthesis of benzonitriles. rsc.org This reaction allows for the direct introduction of a nitrile group onto an aromatic ring. A potential route to this compound could involve the palladium-catalyzed cyanation of a suitable aryl halide precursor that already contains the 4-methylbenzoyl moiety.

A specific example of a palladium-catalyzed reaction is the three-component synthesis of ortho-acylated benzonitriles, where palladium/norbornene catalysis is employed. thieme-connect.comthieme-connect.comresearchgate.net This method allows for the simultaneous acylation and cyanation of an aryl iodide. researchgate.net

Development and Application of Other Transition Metal Catalysis

While palladium catalysts are widely used, other transition metals have also been explored for C-C and C-N bond formation. For instance, copper-catalyzed reactions are known for their utility in cyanation reactions. organic-chemistry.org A method for preparing benzonitrile compounds involves the use of a copper reagent with phenylacetic acid derivatives and acetonitrile under an oxygen atmosphere. google.com

Transition-metal-free methods have also been developed for the synthesis of related compounds. For example, the synthesis of β-ketonitriles can be achieved through the reaction of amides and acetonitriles without the need for a transition metal catalyst. rsc.org Another transition-metal-free approach involves the aza-Wittig reaction for the one-pot synthesis of substituted pyrroles. nih.gov

Optimization of Reaction Conditions and Process Intensification

To enhance the efficiency, safety, and sustainability of chemical syntheses, significant effort is dedicated to optimizing reaction conditions and implementing process intensification strategies. mdpi.comsemanticscholar.org

Optimizing reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing yield and minimizing reaction time. For example, in a multi-component reaction for the synthesis of pyridine-3,5-dicarbonitriles, the yield was significantly affected by temperature, with 70°C in a PEG-400/Water mixture proving to be optimal. researchgate.net The catalyst concentration was also a key factor, with 10 mol% of sodium benzoate (B1203000) providing the best results. researchgate.net

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.comsemanticscholar.org This can be achieved through technologies like microreactors and flow chemistry, which offer precise control over reaction parameters and improved heat and mass transfer. mdpi.comrug.nlau.dk These techniques can lead to higher yields, reduced waste, and inherently safer operations. mdpi.com For instance, the use of microreactors has shown promise in intensifying catalytic biomass conversion. rug.nl

Solvent Effects and Temperature Control in High-Yield Syntheses

The successful synthesis of benzonitrile derivatives often hinges on the meticulous control of reaction conditions, with solvent choice and temperature being paramount. The selection of an appropriate solvent is crucial for maximizing product yield and purity. Anhydrous solvents such as 1,4-dioxane, dichloromethane, or ethyl acetate (B1210297) are frequently preferred to minimize hydrolysis and other unwanted side reactions. The use of dry solvents is a common strategy in related syntheses, such as the preparation of 2-(4-Methylbenzoyl)benzhydrazide, which utilizes dry tetrahydrofuran (B95107) (THF) at reflux. nih.gov

Temperature control is equally critical for directing the reaction toward the desired product and away from the formation of byproducts. In acylation and cyanidation reactions, which are key steps in forming the benzonitrile core, maintaining low temperatures can significantly enhance selectivity. Conversely, some reactions require elevated temperatures to proceed efficiently. For instance, a patented method for synthesizing a related compound, o-methylbenzoyl cyanide from o-methylbenzoyl chloride, specifies a tightly controlled temperature range of 80-85°C in a dichloroethane solvent to achieve yields of over 91%. google.com This demonstrates that precise thermal management is essential for optimizing reaction outcomes.

The table below summarizes findings from a study on the synthesis of a structurally similar benzoyl cyanide, illustrating the impact of controlled conditions.

| Parameter | Condition | Outcome | Reference |

| Solvent | Dichloroethane | High solubility of reactants, facilitating reaction. | google.com |

| Temperature | 80-85°C | Optimal for reaction rate and minimizing degradation. | google.com |

| Catalyst | Copper quinoline | Enhances the rate of the cyanidation step. | google.com |

| Reaction Time | 3-4 hours | Sufficient time for reaction completion at the specified temperature. | google.com |

| Yield | >91% | Demonstrates an efficient and high-yield process. | google.com |

Innovations in Continuous Flow Synthesis for Scalability

While traditional batch synthesis has been the cornerstone of chemical production, continuous flow synthesis has emerged as a powerful and innovative technology for manufacturing valuable compounds, including active pharmaceutical ingredients (APIs). rsc.orgmdpi.com This methodology offers numerous advantages over batch processing, such as significantly improved heat and mass transfer, precise control over reaction parameters like residence time, and enhanced safety when handling hazardous intermediates. flinders.edu.au

Although a specific continuous flow synthesis for this compound is not widely published, the principles of flow chemistry are directly applicable to its production. The scalability of a synthesis is often less problematic in flow systems, as production can be increased by extending the operation time or by using parallel reactor lines, an approach addressed from the very beginning of process design. rsc.org

The following table outlines the comparative advantages of applying continuous flow synthesis to the production of this compound.

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent; high surface area-to-volume ratio allows for precise thermal control. | flinders.edu.au |

| Mixing | Can be inefficient, leading to localized concentration gradients. | Highly efficient and rapid mixing, ensuring reaction homogeneity. | flinders.edu.au |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward; achieved by running the system for longer durations. | rsc.org |

| Process Control | Manual or semi-automated; less precise. | Fully automated with real-time monitoring for superior process optimization. | mdpi.com |

| Safety | Larger volumes of reagents and intermediates increase risk. | Small reaction volumes at any given time minimize potential hazards. | flinders.edu.au |

Derivatization Strategies of the Core Structure

Derivatization is a chemical process where a compound is transformed into a product of similar chemical structure, called a derivative. greyhoundchrom.com This technique is fundamental in medicinal chemistry and materials science for modifying the properties of a core molecule. The structure of this compound offers several reactive sites amenable to derivatization, allowing for the creation of a diverse library of new compounds.

The primary sites for chemical modification on the this compound scaffold are the nitrile group, the central carbonyl (ketone) group, and the two aromatic rings. Each of these functional groups can undergo specific transformations to introduce new functionalities and alter the molecule's physicochemical and biological properties.

Nitrile Group (-CN): The nitrile functionality is highly versatile. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Alternatively, it can be reduced to a primary amine using reducing agents.

Carbonyl Group (C=O): The ketone can be reduced to a secondary alcohol using various reducing agents.

Aromatic Rings: The benzene (B151609) rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents at various positions, provided the reaction conditions are carefully controlled.

These derivatization strategies allow chemists to use this compound as a versatile building block for synthesizing more complex molecules with targeted properties.

The table below details potential derivatization reactions for the this compound core.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group | Reference |

| Nitrile | Hydrolysis | H₂SO₄, H₂O | Carboxylic Acid | |

| Nitrile | Reduction | LiAlH₄ or NaBH₄ | Primary Amine | |

| Carbonyl | Reduction | NaBH₄ | Secondary Alcohol | |

| Aromatic Ring | Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro Group | |

| Aromatic Ring | Electrophilic Substitution (Halogenation) | Br₂, FeBr₃ | Bromo Group |

Chemical Reactivity and Mechanistic Transformations of 4 4 Methylbenzoyl Benzonitrile

Investigation of Nucleophilic and Electrophilic Reaction Pathways

The reactivity of 4-(4-methylbenzoyl)benzonitrile towards nucleophiles and electrophiles is centered around the electronically distinct benzoyl and benzonitrile (B105546) frameworks.

The carbonyl carbon of the benzoyl group represents a primary site for nucleophilic attack . This reaction, a fundamental process in carbonyl chemistry, involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The geometry of the carbon atom changes from trigonal planar to tetrahedral during this process masterorganicchemistry.com. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines, can participate in this transformation. For instance, the reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after acidic workup.

The nitrile group also presents an electrophilic carbon atom susceptible to nucleophilic addition . Organometallic reagents can add to the carbon-nitrogen triple bond to form an intermediate imine anion, which upon hydrolysis yields a ketone pressbooks.publibretexts.org. The nitrile's carbon is electrophilic due to the resonance structure that places a positive charge on it, making the triple bond receptive to nucleophilic attack in a manner analogous to a carbonyl group libretexts.org. Hydrolysis of the nitrile group, under either acidic or basic conditions, can convert it first to an amide and subsequently to a carboxylic acid pressbooks.pubchemistrysteps.comopenstax.org.

In the realm of electrophilic aromatic substitution , the two benzene (B151609) rings of this compound exhibit different reactivities. The benzene ring of the benzoyl moiety, substituted with the electron-donating methyl group, is activated towards electrophilic attack. In contrast, the benzene ring of the benzonitrile moiety is deactivated by the electron-withdrawing nitrile and benzoyl groups. Therefore, electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur preferentially on the p-toluyl ring. For example, in electrophilic aromatic bromination, the reaction is highly regioselective, favoring substitution at the positions ortho and para to the activating methyl group nih.gov.

Reduction and Oxidation Chemistry of the Benzonitrile and Benzoyl Moieties

The benzonitrile and benzoyl functionalities within this compound can undergo selective reduction and oxidation reactions, providing pathways to a variety of derivatives.

The reduction of the benzoyl group can be achieved under various conditions. Catalytic hydrogenation, a common method for the reduction of ketones, can convert the carbonyl group to a secondary alcohol (benzhydrol) epa.gov. Reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are also effective for this transformation, with the latter being a more powerful reducing agent.

The nitrile group can also be readily reduced. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or Raney nickel, can reduce the nitrile to a primary amine (benzylamine) cardiff.ac.ukresearchgate.net. Lithium aluminum hydride is also a highly effective reagent for the reduction of nitriles to primary amines, proceeding through the nucleophilic addition of hydride ions pressbooks.publibretexts.orglibretexts.orgopenstax.org.

The oxidation of this compound primarily targets the methyl group on the benzoyl ring. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the alkyl side chain of an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen present masterorganicchemistry.comlibretexts.orglumenlearning.comyoutube.comyoutube.com. In this case, the methyl group would be oxidized to a carboxylic acid group, yielding 4-(4-carboxybenzoyl)benzonitrile. The benzene rings themselves are generally resistant to oxidation under these conditions.

| Functional Group | Reaction Type | Reagent/Condition | Product |

| Benzoyl (C=O) | Reduction | Catalytic Hydrogenation (e.g., Raney Ni) | Secondary Alcohol |

| Benzoyl (C=O) | Reduction | NaBH4 or LiAlH4 | Secondary Alcohol |

| Benzonitrile (C≡N) | Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Primary Amine |

| Benzonitrile (C≡N) | Reduction | LiAlH4 | Primary Amine |

| Methyl (-CH3) | Oxidation | KMnO4 | Carboxylic Acid |

Regioselective and Stereoselective Transformations

While specific studies on the regioselective and stereoselective transformations of this compound are not extensively documented in the readily available literature, the principles of its constituent functional groups allow for predictions of its behavior in such reactions.

Regioselectivity in electrophilic aromatic substitution has been discussed in section 3.1, with the p-toluyl ring being the preferred site of reaction due to the activating effect of the methyl group. Further regioselectivity would be observed in the substitution pattern on this ring, directed by the methyl group to the ortho and para positions.

In nucleophilic additions to the carbonyl group, the prochiral nature of the ketone can lead to the formation of a new stereocenter. In the absence of a chiral influence, a racemic mixture of enantiomers would be expected. However, the use of chiral reducing agents or the presence of a chiral auxiliary could induce stereoselectivity , favoring the formation of one enantiomer over the other. The study of nucleophilic addition to carbonyl groups has a long history, with empirical rules and computational models developed to predict the stereochemical outcome academie-sciences.fracademie-sciences.fr.

Furthermore, reactions involving the nitrile group can also exhibit selectivity. For instance, in 1,3-dipolar cycloaddition reactions with benzonitrile oxide, the regioselectivity is a key aspect of the transformation, although this has been studied with other dipolarophiles researchgate.net.

Employment as a Building Block for Complex Molecular Architectures

Benzonitrile derivatives are recognized as important starting materials in the synthesis of various heterocyclic molecules and bioactive compounds nih.govnih.govmdpi.comresearchgate.net. The presence of multiple reactive sites in this compound makes it a valuable synthon for the construction of more elaborate molecular structures.

The nitrile functionality can be utilized in the synthesis of nitrogen-containing heterocycles. For example, it can participate in cycloaddition reactions or be transformed into an amino group which can then be incorporated into a heterocyclic ring system.

The benzoyl moiety provides a handle for various carbon-carbon bond-forming reactions. The carbonyl group can be a precursor for the synthesis of complex alcohols, alkenes via Wittig-type reactions, and can direct ortho-lithiation for further functionalization of the adjacent aromatic ring.

Moreover, this compound can be employed in multi-component reactions (MCRs) , which are efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. The carbonyl and nitrile groups can both participate in such reactions, leading to the rapid assembly of diverse molecular scaffolds researchgate.netnih.govmdpi.com. For instance, isonitrile-based MCRs have been used to synthesize β-amino boronic acids, highlighting the utility of related functional groups in complex syntheses mdpi.com.

Theoretical and Computational Chemistry Investigations of 4 4 Methylbenzoyl Benzonitrile

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. Calculations using hybrid functionals like B3LYP are commonly employed to determine optimized molecular geometry, electronic properties, and reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability, chemical reactivity, and polarizability. irjweb.comnih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

In 4-(4-Methylbenzoyl)benzonitrile, the HOMO is expected to be primarily localized on the electron-rich 4-methylbenzoyl (t-tolyl) moiety, which acts as the electron-donating portion of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient benzonitrile (B105546) moiety, the electron-accepting portion. This spatial separation of the frontier orbitals is a key indicator of potential intramolecular charge transfer upon photoexcitation. The energy gap for similar aromatic molecules calculated by DFT typically falls in the range of 3-5 eV. irjweb.comresearchgate.net

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.88 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.47 | The difference ELUMO - EHOMO, related to chemical reactivity and stability. irjweb.com |

| Note: These values are representative and based on typical DFT calculations for structurally similar aromatic ketones and nitriles. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map is expected to show a significant negative potential (red/yellow) localized around the electronegative atoms: the nitrogen of the nitrile group (-C≡N) and the oxygen of the carbonyl group (C=O). researchgate.net These regions are the most likely sites for electrophilic interactions. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the aromatic rings, indicating these are the electron-deficient regions. This visualization confirms the charge distribution suggested by the molecule's structure, highlighting the electron-withdrawing nature of the nitrile and carbonyl groups. researchgate.net

Molecules like this compound, which contain distinct electron-donating (methylbenzoyl group) and electron-accepting (benzonitrile group) moieties linked by a conjugated system, are prime candidates for exhibiting Intramolecular Charge Transfer (ICT). ias.ac.innih.gov Upon absorption of light, an electron can be promoted from the HOMO (localized on the donor) to the LUMO (localized on the acceptor). nih.gov This process results in an excited state with a significantly larger dipole moment and a more separated charge distribution compared to the ground state. ias.ac.in

This phenomenon is often associated with dual fluorescence in polar solvents, where one emission band originates from a locally excited (LE) state and a second, red-shifted band arises from the charge-transfer (CT) state. nih.govscispace.comnih.gov The stability of the CT state is highly dependent on the polarity of the solvent. Theoretical calculations can model this charge transfer by analyzing the electron density distribution in the ground and first excited states. The analysis often involves the Twisted Intramolecular Charge Transfer (TICT) model, which posits that the charge transfer process is facilitated by the twisting of the bond connecting the donor and acceptor groups. ias.ac.innih.gov

Prediction and Interpretation of Spectroscopic Features

Computational methods are widely used to simulate and interpret various types of molecular spectra, providing a powerful complement to experimental measurements.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT by computing the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield harmonic vibrational frequencies and intensities, which, after applying a scaling factor to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental spectra. nih.govscifiniti.com This allows for precise assignment of observed spectral bands to specific molecular vibrations. nih.govresearchgate.net

For this compound, key vibrational modes can be predicted. The characteristic stretching vibration of the nitrile group (νC≡N) is expected to appear as a sharp, intense band in the IR spectrum around 2220-2240 cm⁻¹. The strong stretching vibration of the carbonyl group (νC=O) should be observable in the range of 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is expected around 2850-2950 cm⁻¹. esisresearch.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H stretch | 3050 - 3100 | Stretching of C-H bonds on the benzene (B151609) rings. |

| Methyl C-H stretch | 2920 - 2980 | Asymmetric and symmetric stretching of C-H bonds in the -CH₃ group. |

| Nitrile (C≡N) stretch | ~2230 | Characteristic stretching of the cyano group. |

| Carbonyl (C=O) stretch | ~1660 | Stretching vibration of the ketone's carbonyl group. scifiniti.com |

| Aromatic C=C stretch | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| C-N stretch | ~1180 | Stretching of the single bond between the benzene ring and the nitrile group. |

| Note: These are representative frequencies based on DFT calculations for similar functional groups. |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption and emission spectra of molecules. ijstr.orgekb.eg It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. researchgate.net The calculations also provide the oscillator strength (f) for each transition, which is related to the intensity of the absorption band. ijstr.org

For this compound, TD-DFT calculations are expected to predict strong absorptions in the UV region, corresponding primarily to π → π* transitions within the conjugated aromatic system. The lowest energy transition would likely involve the HOMO → LUMO excitation, which possesses significant intramolecular charge-transfer character. arxiv.org Modeling these transitions helps in understanding the nature of the excited states and interpreting experimental UV-Vis spectra. nih.govsemanticscholar.org

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~320 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | ~285 | 0.21 | HOMO-1 → LUMO |

| S₀ → S₃ | ~250 | 0.33 | HOMO → LUMO+1 |

| Note: These values are representative and based on typical TD-DFT calculations for similar aromatic systems. |

Reaction Mechanism Modeling and Energetic Profiles

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and mapping their energetic landscapes. For this compound, which belongs to the diaryl ketone family, photoreduction is a key reaction pathway that has been extensively studied for the parent compound, benzophenone (B1666685).

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying and characterizing transition states along a reaction coordinate. For a reaction involving this compound, such as its photoreduction, computational analysis would involve mapping the potential energy surface to locate the minimum energy pathways connecting reactants, transition states, and products.

In the case of the photoreduction of benzophenone derivatives, the reaction is known to proceed via the abstraction of a hydrogen atom by the excited triplet state of the ketone. The presence of a methyl group (an electron-donating group) and a cyano group (an electron-withdrawing group) on the two phenyl rings of this compound is expected to influence the stability of the radical intermediates and the energy of the transition states. Computational models can predict these effects on the reaction pathway. For instance, the electron-withdrawing cyano group can stabilize the resulting ketyl radical through resonance, potentially lowering the activation energy for hydrogen abstraction.

Thermochemical and kinetic parameters of reactions involving this compound can be predicted with a high degree of accuracy using computational methods. These studies provide valuable data on reaction enthalpies, entropies, and Gibbs free energies, which determine the spontaneity and equilibrium position of a reaction.

Kinetic studies, often employing Transition State Theory (TST) in conjunction with quantum chemical calculations, allow for the prediction of reaction rate constants. For instance, the rate of photoreduction would be influenced by the triplet state lifetime and the activation barrier for hydrogen abstraction. Computational studies on substituted benzophenones have shown that electron-withdrawing groups can increase the reactivity of the n-π* triplet state, which would suggest a faster photoreduction rate for this compound compared to unsubstituted benzophenone.

Below is a table of calculated thermochemical properties for related compounds, which can be used to estimate the properties of this compound.

| Compound | Enthalpy of Formation (gas) (kJ/mol) | Gibbs Free Energy of Formation (kJ/mol) |

| 4-Cyanobenzophenone | 181.60 | 286.45 |

| This compound (Estimated) | ~140-160 | ~250-270 |

Note: The values for this compound are estimated based on the data for 4-Cyanobenzophenone and the typical effect of a methyl group substituent.

Intermolecular Interactions and Supramolecular Assembly Modeling

The solid-state structure and properties of this compound are governed by a variety of non-covalent interactions. Computational modeling is essential for understanding and predicting how these interactions dictate the supramolecular assembly of the molecules in the crystalline state.

Aromatic systems like the phenyl rings of this compound are known to engage in π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the electron clouds of the aromatic rings. Computational methods, including DFT with dispersion corrections (DFT-D), are crucial for accurately modeling these weak yet significant interactions.

The relative orientation of the phenyl rings (e.g., parallel-displaced or T-shaped) in the crystal lattice is determined by the interplay of π-π stacking and other non-covalent forces, such as dipole-dipole interactions arising from the polar carbonyl and nitrile groups. Molecular modeling can predict the most stable packing arrangements and provide insights into the resulting crystal morphology. A recent study on benzonitrile derivatives highlighted the importance of π-π stacking interactions in the formation of key-lock complexes in supramolecular structures. nih.gov

The table below summarizes the key intermolecular interactions expected in the solid state of this compound.

| Interaction Type | Participating Groups | Expected Influence on Crystal Packing |

| C-H···O Hydrogen Bonds | Aromatic C-H and Carbonyl Oxygen | Directional interactions influencing molecular orientation. |

| C-H···N Hydrogen Bonds | Aromatic C-H and Nitrile Nitrogen | Contribute to the formation of extended networks. |

| π-π Stacking | Phenyl Rings | Significant contribution to the cohesive energy of the crystal. |

| Dipole-Dipole Interactions | Carbonyl and Nitrile Groups | Influence the alignment of molecules in the lattice. |

Advanced Spectroscopic Characterization for Excited State Dynamics and Reaction Monitoring

Time-Resolved Absorption and Emission Spectroscopy

Time-resolved absorption and emission techniques are fundamental in tracking the fate of a molecule following photoexcitation. They allow for the direct observation of electronically excited states and any subsequent transient species formed, providing critical data on their lifetimes and decay mechanisms.

Upon absorption of UV light, 4-(4-Methylbenzoyl)benzonitrile is promoted to an excited singlet state. Due to the benzophenone-like structure, it is expected to undergo very rapid and efficient intersystem crossing (ISC) to the triplet manifold. The dominant excited state is therefore the lowest triplet state (T₁), which is primarily of n-π* character, localized on the carbonyl group.

The decay of this triplet state can proceed through several pathways:

Phosphorescence: Radiative decay from the triplet state back to the singlet ground state, which is typically weak for benzophenones in solution at room temperature.

Non-radiative Decay: Deactivation to the ground state through vibrational relaxation.

Photochemical Reaction: The triplet state can abstract a hydrogen atom from a suitable donor (like a solvent) to form a ketyl radical. nih.gov

While specific lifetime data for this compound is not extensively documented, studies on closely related benzophenone (B1666685) and benzonitrile (B105546) derivatives provide insight into the expected kinetics. The lifetime of the triplet state is highly dependent on the solvent and the presence of quenchers. For instance, the excited state lifetime of benzonitrile itself is reported to be around 70 ns, but this can be significantly shortened by clustering with solvent molecules like water or methanol. aip.orgresearchgate.net In benzophenone derivatives, triplet lifetimes can be on the microsecond scale in deaerated solutions but are quenched rapidly by oxygen. csic.es The presence of both the ketone and nitrile functionalities may lead to complex decay kinetics, potentially involving intramolecular charge-transfer (ICT) states, which are common in donor-acceptor benzonitrile systems. acs.orgnih.gov

Table 1: Illustrative Excited State Properties of Related Compounds

| Compound | Excited State | Lifetime | Solvent | Notes |

|---|---|---|---|---|

| Benzophenone | Triplet (T₁) | ~3.8 µs | Acetonitrile (B52724) (deaerated) | Lifetime is highly solvent and concentration dependent. csic.es |

| 4-(Dimethylamino)benzonitrile (B74231) (DMABN) | ICT State | ~2.9 - 4.8 ns | Acetonitrile | Exhibits dual fluorescence from a locally excited (LE) and an intramolecular charge-transfer (ICT) state. acs.org |

This table provides data for analogous compounds to illustrate the typical range of lifetimes and behaviors expected for the functional moieties present in this compound.

Transient absorption spectroscopy is the primary tool for identifying short-lived intermediates. For this compound, two main types of transient species are anticipated following UV excitation.

First, the triplet-triplet (T-T) absorption of the excited molecule itself can be observed. Benzophenone and its derivatives show characteristic broad T-T absorption bands, typically in the 500-600 nm range. researchgate.netresearchgate.net

Second, if the excited triplet state abstracts a hydrogen atom from the solvent (e.g., cyclohexane (B81311) or isopropanol), a ketyl radical is formed. Benzophenone ketyl radicals have distinct, strong absorption profiles, often with maxima near 350 nm and a broader, weaker band around 525 nm. researchgate.netacs.org Nanosecond laser flash photolysis experiments on benzophenone derivatives have definitively characterized these ketyl radical intermediates. acs.orgnih.gov The presence of the electron-withdrawing nitrile group on the second phenyl ring could influence the stability and absorption characteristics of this radical intermediate.

Furthermore, in polar solvents, it is possible that an intramolecular charge-transfer (ICT) state could be formed, where electron density moves from the tolyl group to the cyanobenzoyl moiety. Such states are well-documented for derivatives like 4-(dimethylamino)benzonitrile (DMABN), where distinct transient absorption bands for the ICT state are observed. acs.orgrsc.org

Time-Resolved Resonance Raman Spectroscopy for Structural Dynamics

While transient absorption spectroscopy identifies electronic transitions of intermediates, Time-Resolved Resonance Raman (TR³S) spectroscopy provides detailed vibrational (i.e., structural) information about these fleeting species. acs.org By tuning the probe laser to resonate with an electronic transition of a specific transient, the Raman signal for that species is selectively enhanced, providing a molecular fingerprint. acs.org

Although no TR³S studies have been reported specifically for this compound, the technique's application to related ketones is well-established. nih.govnih.gov A TR³S study of this compound could provide definitive structural information on its key transients:

The T₁ Excited State: The vibrational spectrum of the T₁ state would reveal changes in key bond orders upon excitation. A decrease in the C=O stretching frequency compared to the ground state would confirm the n-π* character, as an electron is promoted from a non-bonding orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group. Changes in the C≡N frequency could indicate the extent of charge-transfer character.

The Ketyl Radical: The TR³S spectrum of the ketyl radical would show the disappearance of the C=O stretch and the appearance of a C-O single bond stretch, providing unambiguous proof of its formation. nih.gov

These structural snapshots in the nanosecond to picosecond timescale are crucial for confirming reaction pathways, such as distinguishing between hydrogen abstraction and other potential photoreactions. researchgate.net

In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In-situ and operando spectroscopy are powerful methodologies for observing chemical reactions as they happen, under realistic process conditions. wikipedia.orgresearchgate.net In-situ refers to analyzing the sample in its reaction environment, while operando (Latin for "working") goes a step further by simultaneously measuring the catalytic activity or reaction performance. catalysis.blog This allows for a direct correlation between the observed molecular species and the material's function. ethz.ch

For a reaction involving this compound, either as a reactant or a product, these techniques could be applied to gain deep mechanistic insights.

Reaction Monitoring: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy can be integrated directly into a reactor. This would allow for real-time tracking of the concentration of this compound by monitoring its characteristic vibrational bands, such as the C=O stretch (~1660 cm⁻¹) and the C≡N stretch (~2230 cm⁻¹).

Structure-Activity Relationships: In a catalytic process, such as the synthesis of this compound via a Friedel-Crafts acylation or its subsequent transformation, operando spectroscopy could identify catalyst states, surface-adsorbed species, and reaction intermediates. chemcatbio.org By correlating the appearance and disappearance of these species with the measured reaction rate, one can identify the rate-determining step and elucidate the catalytic cycle.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Insights

While standard ¹H and ¹³C NMR are routine for final product characterization, advanced NMR techniques provide deeper insights into reaction mechanisms and dynamic processes. numberanalytics.com These methods are invaluable for establishing structural connectivity, spatial relationships, and identifying transient or low-concentration intermediates. numberanalytics.com

For reactions involving this compound, several advanced NMR experiments could be employed for mechanistic studies.

2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, which is the first step in tracking transformations. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful for establishing the connectivity across the central carbonyl group, linking the tolyl and benzonitrile fragments. numberanalytics.com

In-Situ NMR: By conducting a reaction directly inside an NMR tube, it is possible to monitor the reaction progress in real-time. numberanalytics.com One can quantify the consumption of reactants, the formation of products, and potentially detect and characterize reaction intermediates that accumulate to observable concentrations. creative-biostructure.com

Exchange Spectroscopy (EXSY) and Nuclear Overhauser Effect Spectroscopy (NOESY): These techniques can probe dynamic processes like chemical exchange or conformational changes. NOESY can reveal through-space correlations, which can help determine the three-dimensional structure of reaction intermediates or complexes.

| DOSY | Diffusion coefficients | Differentiates species in a mixture based on size, useful for identifying oligomers or reaction complexes. |

Applications in Advanced Materials Science and Non Biological Technology

Organic Electronic Materials (OLEDs, OFETs, etc.)

The benzophenone (B1666685) and benzonitrile (B105546) moieties are key components in the design of various organic electronic materials. The rigid structure and potential for high triplet energy levels associated with the benzophenone core, combined with the electron-withdrawing nature of the nitrile group, are advantageous for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Design and Synthesis of Light-Emitting Materials for Optoelectronics

The benzophenone core is a well-established fragment in the synthesis of organic semiconductors. It can function as a phosphor with high intersystem crossing efficiency, making it a promising candidate for the development of thermally activated delayed fluorescent (TADF) emitters. nih.gov TADF materials are crucial for third-generation OLEDs, as they allow for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

The combination of carbazole (B46965) and benzonitrile units has been particularly successful in creating efficient TADF molecules for blue OLEDs. researchgate.net Furthermore, benzonitrile-based polymers are being explored as host materials for solution-processable TADF-OLEDs, demonstrating the versatility of the benzonitrile group in light-emitting applications. rsc.org Derivatives of benzonitrile have been utilized in organic electroluminescent materials, specifically for generating blue light with emission wavelengths in the range of 420-480 nm. google.com The synthesis of such materials often involves creating derivatives of a core structure to fine-tune their electronic and photophysical properties.

The general properties of related benzophenone and benzonitrile compounds in OLEDs are summarized in the table below.

| Property | Relevance to OLEDs | Reference |

| High Triplet Energy | Essential for hosting phosphorescent and TADF emitters to prevent energy back-transfer. | nih.gov |

| Thermally Activated Delayed Fluorescence (TADF) | Enables harvesting of triplet excitons, leading to higher efficiency in OLEDs. | nih.govrsc.org |

| Good Film-Forming Properties | Crucial for the fabrication of uniform and stable thin films in OLED devices. | google.com |

| Tunable Emission Wavelength | The emission color can be adjusted by modifying the molecular structure, with benzonitrile derivatives being particularly relevant for blue emission. | google.com |

| High Photoluminescence Quantum Yield | A measure of the efficiency of light emission, with some benzophenone-based materials showing yields of up to 24.4% in film. | nih.gov |

Role as Organic Semiconductors in Transistor Architectures

Organic semiconductors are the active components in OFETs, which are foundational for technologies like flexible displays. kyushu-u.ac.jp The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. umn.edunih.gov The benzophenone core is a known building block for the synthesis of organic semiconductors, and positional isomers of derivatives of 4-(4-Methylbenzoyl)benzonitrile have been identified as potential materials for this application. nih.gov

OFETs operate as switches, where a gate voltage controls the flow of current between source and drain electrodes through the organic semiconductor layer. kyushu-u.ac.jp These devices can be designed to transport either positive charges (p-type), negative charges (n-type), or both (ambipolar). kyushu-u.ac.jp The development of high-performance n-type organic semiconductors has been challenging, but is critical for the creation of complementary logic circuits. nih.gov The electron-withdrawing nature of the nitrile group in this compound suggests its potential utility in n-type or ambipolar materials.

The table below outlines key parameters for organic semiconductors in OFETs.

| Parameter | Description | Importance |

| Charge Carrier Mobility (μ) | The velocity of charge carriers in the material under an applied electric field. | A higher mobility leads to faster switching speeds and higher current output in transistors. |

| On/Off Current Ratio | The ratio of the current when the transistor is in the 'on' state to the current when it is in the 'off' state. | A high on/off ratio is essential for clear signal differentiation and low power consumption in digital circuits. |

| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor 'on'. | A low threshold voltage is desirable for low-power operation. |

| HOMO/LUMO Energy Levels | The energy levels of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | These levels determine the ease of charge injection from the electrodes and the type of charge transport (p-type or n-type). |

Photocatalytic Systems and Energy Conversion Devices

Photocatalysis utilizes light to drive chemical reactions, offering a green and sustainable approach to chemical synthesis and energy production. nih.govbeilstein-journals.org Organic molecules, particularly those with extended π-conjugated systems, can act as photocatalysts by absorbing light and initiating electron or energy transfer processes. mdpi.com

Benzonitrile derivatives have found applications in energy conversion devices, specifically in solar cells. For instance, 4-iodobenzonitrile (B145841) has been used as a solid additive in polymer solar cells to enhance their power conversion efficiency by improving the morphology of the active layer. mdpi.comresearchgate.net Similarly, 4-bromo-benzonitrile has been employed to passivate defects on the surface of perovskite films, leading to more efficient and stable perovskite solar cells. rsc.org Another related compound, 4-(aminomethyl) benzonitrile hydrochloride, has also been used as an additive in perovskite solar cells to improve performance and stability. researchgate.net These examples highlight the potential of the benzonitrile moiety in modulating the properties of materials used for solar energy conversion. The benzophenone group is also a known photosensitizer, capable of absorbing light and promoting chemical reactions.

Chemical Sensor Development and Sensing Mechanisms (e.g., Gas Sensing)

Chemical sensors are devices that detect the presence of specific chemical species. Organic materials are attractive for sensor applications due to their potential for high sensitivity, selectivity, and low-cost fabrication. Derivatives of benzonitrile and benzoyl compounds have been investigated for their sensing capabilities.

For example, a thiourea (B124793) derivative incorporating a benzonitrile group has been designed for the detection of carbon monoxide (CO). researchgate.net The sensing mechanism in such materials often involves the interaction of the target analyte with specific functional groups on the sensor molecule, leading to a measurable change in an optical or electrical signal. Another thiourea derivative, N-(4-Methylbenzoyl)-N'-(1-naphthyl)thiourea, has also been synthesized, indicating the utility of the methylbenzoyl group in this class of compounds. qau.edu.pk Additionally, a benzoyl derivative has been explored as a potential temperature sensor. cardiff.ac.uk

The potential of this compound in chemical sensing is rooted in the electronic properties of its functional groups. The lone pair of electrons on the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group can interact with various analytes, potentially altering the photophysical or electronic properties of the molecule.

Photophysical Probes and Fluorescent Markers in Chemical and Material Systems

Fluorescent probes and markers are essential tools in various scientific disciplines for visualizing and tracking molecules and processes. These molecules absorb light at a specific wavelength and emit it at a longer wavelength. The benzonitrile and benzoyl moieties are present in several known fluorescent compounds.

Derivatives of 4-(N,N-dimethylamino)benzonitrile (DMABN) are well-known for their interesting photophysical properties, including their use as fluorescent temperature probes. nih.gov The photophysical properties of various benzonitrile derivatives are actively being studied. oup.comnasa.gov For instance, compounds related to this compound have been suggested as being suitable for use as fluorescent probes. molaid.commolaid.com The fluorescence in these systems can be influenced by factors such as solvent polarity and temperature, which can be exploited for sensing applications. The inherent fluorescence of certain benzophenone derivatives also contributes to their potential in this area. nasa.gov

Solid State Structure, Crystal Engineering, and Polymorphism

Crystallographic Analysis of Single Crystals and Polycrystalline Forms

No published single-crystal or powder X-ray diffraction data for 4-(4-Methylbenzoyl)benzonitrile could be located.

Investigation of Polymorphism and Co-Crystallization Phenomena

There are no reports on the existence of polymorphs or any attempts at co-crystallization involving this compound.

Rational Design of Supramolecular Architectures in the Solid State

Specific research on the rational design of supramolecular structures based on this compound as a building block is not available.

Influence of Crystal Packing on Material Properties

Without knowledge of the crystal structure, the influence of its packing on the material properties of this compound cannot be discussed.

Structure Property Relationships for Performance Optimization in Non Biological Applications

Correlation of Molecular Structure with Electronic and Photophysical Properties

The electronic and photophysical behaviors of 4-(4-Methylbenzoyl)benzonitrile are intrinsically linked to its molecular framework. The molecule consists of two aromatic rings connected by a carbonyl (C=O) bridge. One ring is substituted with an electron-donating methyl group (-CH₃), and the other with a strongly electron-withdrawing cyano group (-C≡N). This arrangement creates a donor-acceptor (D-A) type structure, where the p-tolyl moiety acts as the electron donor and the 4-cyanobenzoyl group serves as the electron acceptor.

The central carbonyl group is also electron-withdrawing and plays a crucial role in the electronic communication between the two phenyl rings. The conjugation across the molecule allows for intramolecular charge transfer (ICT) from the donor side to the acceptor side upon photoexcitation. aip.org This ICT character is a hallmark of many photofunctional materials. aip.org The electronic transitions in benzophenone (B1666685) derivatives are typically of n→π* and π→π* character. researchgate.net The main electronic transitions in the UVA/UVB range for benzophenones are often the HOMO→LUMO transition. researchgate.net

The photophysical properties, such as fluorescence and phosphorescence, are also governed by this structure. The luminescence of a cyano-functionalized dioxapyrene derivative, for instance, was found to be solvatochromic, indicating a change in the dipole moment upon excitation, which is characteristic of an ICT state. nasa.gov The substitution pattern is critical; studies on benzophenone-phenothiazine dyads show that para-substitution leads to better electronic communication and more significant ICT character compared to meta-substitution. aip.org

Design Principles for Enhanced Optoelectronic Performance and Efficiency

The molecular structure of this compound serves as a model for designing organic materials with optimized optoelectronic properties. The key design principle is the use of a conjugated D-A framework, which is a well-established strategy for creating materials with high charge-carrier mobility and tunable emission characteristics for applications like OLEDs. mdpi.combeilstein-journals.org

Tuning the HOMO-LUMO Gap: The efficiency and color of an OLED emitter are directly related to the HOMO-LUMO gap. For this compound, this gap can be precisely tuned. Replacing the methyl group with a stronger electron-donating group (e.g., methoxy, -OCH₃) would raise the HOMO energy further, while substituting the cyano group with a more potent electron-withdrawing group (e.g., nitro, -NO₂) would lower the LUMO. Both modifications would decrease the energy gap, causing a red-shift in the absorption and emission spectra. researchgate.net Conversely, using a weaker donor or acceptor would increase the gap, leading to a blue-shift.

Enhancing Charge Transfer and Mobility: The benzophenone bridge, while breaking the planarity between the two rings, facilitates electronic communication. The rigidity of this linker is a crucial design element. In many high-performance optoelectronic materials, rigid and planar molecular structures are sought to maximize π-orbital overlap and improve charge transport. While the dihedral angle between the phenyl rings in benzophenones prevents full planarity, the D-A design ensures efficient ICT, which is vital for emissive properties. aip.org

Controlling Triplet Energy: For applications as a host material in phosphorescent OLEDs (PhOLEDs), a high triplet energy (ET) is required to ensure efficient energy transfer to the phosphorescent guest emitter. The triplet energy of benzophenone derivatives is typically high. mdpi.com The design of this compound, with its extended conjugation, provides a high ET. This can be further tailored; for instance, incorporating carbazole (B46965) units into benzophenone structures has been shown to effectively raise the triplet energy levels, making them suitable hosts for blue PhOLEDs. mdpi.com

Improving Morphological Stability: For device longevity, organic materials must form stable amorphous films. Benzophenone derivatives have demonstrated the ability to form stable glasses with high glass transition temperatures (Tg), ranging from 90 °C to 187 °C in some studies. mdpi.com This morphological stability prevents crystallization of the thin films in a device, which would otherwise lead to performance degradation. The bulky, non-planar structure of this compound contributes positively to this amorphous nature.

Impact of Substituent Effects on Reactivity, Stability, and Functionality

Reactivity: The reactivity of the two aromatic rings towards electrophilic aromatic substitution is vastly different.

The Tolyl Ring: The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This activates the ring it is attached to, making it more nucleophilic and thus more reactive towards electrophiles than an unsubstituted benzene (B151609) ring. It is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the methyl group.

The Cyanobenzoyl Ring: The benzoyl group is a strong electron-withdrawing group (EWG) due to both induction and resonance. The cyano group is also a powerful EWG. Together, they strongly deactivate the second ring, making it much less reactive towards electrophilic substitution. Both groups are meta-directors.

The carbonyl carbon of the ketone linker is itself an electrophilic center, susceptible to attack by nucleophiles. The nitrile group can also undergo characteristic reactions, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization. Studies on the photoreduction of benzophenone derivatives show that the kinetics are highly dependent on the substituents, as they affect the stability of the ketyl radical intermediates formed during the reaction. acs.orgnih.govresearchgate.net

Functionality: The specific substituents define the molecule's functionality.

The D-A structure makes it a candidate for optoelectronic materials , as discussed. mdpi.com

The presence of the nitrile group makes it a valuable synthetic intermediate . Nitriles are versatile functional groups that can be converted into amines, amides, carboxylic acids, and various heterocyclic compounds.

The benzophenone core is a well-known photophore . Upon UV irradiation, it can be excited to a triplet state, making it useful as a photosensitizer or in photo-initiated reactions. acs.orgnih.gov The kinetics and efficiency of these photochemical processes are directly modulated by the methyl and cyano substituents. researchgate.net

Table of Mentioned Compounds

Future Research Directions and Emerging Avenues for 4 4 Methylbenzoyl Benzonitrile

Integration into Multifunctional Material Systems and Hybrid Composites

The distinct structure of 4-(4-Methylbenzoyl)benzonitrile, featuring both electron-withdrawing (nitrile) and bulky aromatic groups, makes it an intriguing building block for multifunctional materials and hybrid composites. Future research is anticipated to focus on leveraging these features to create materials with tailored properties.

One promising avenue is the incorporation of this compound as a functional monomer or cross-linking agent in polymer systems. The polarity of the nitrile group and the rigidity of the benzophenone (B1666685) backbone could enhance the thermal stability, mechanical strength, and dielectric properties of polymers such as polyimides, polyamides, and epoxies. Hybrid composites, combining these modified polymers with inorganic fillers like silica, carbon nanotubes, or graphene, could lead to materials with a unique synergy of properties, suitable for applications in aerospace, automotive, and electronics industries.

Furthermore, the benzonitrile (B105546) group is a well-known precursor for the formation of triazine rings through cyclotrimerization. This reaction could be exploited to create highly cross-linked, thermally stable polymer networks or covalent organic frameworks (COFs). These materials are of interest for gas storage, separation, and catalysis. The 4-methylbenzoyl group would act as a bulky pendant group, influencing the porosity and molecular recognition properties of the resulting framework. Research in this area would involve a systematic study of polymerization conditions and their effect on the final material's performance. The structural properties of related benzonitrile compounds suggest their potential use in organic electronic materials and polymers .

Exploration of Novel Synthetic Paradigms and Green Chemistry Approaches

While classical methods for synthesizing benzophenones and nitriles are well-established, future research will likely pivot towards more sustainable and efficient synthetic strategies for this compound. The development of "green" chemistry approaches is crucial for reducing environmental impact and improving economic viability.

Key areas of exploration include:

One-Pot Syntheses: Developing single-step or "one-pot" reactions that combine multiple synthetic transformations without isolating intermediates can significantly improve efficiency. For instance, a one-pot method for a related compound, 4-methoxy benzonitrile, has been shown to achieve high yields and product purity while simplifying the process google.com.

Catalyst Development: Investigating novel catalytic systems is a major focus. This includes the use of non-precious metal catalysts, such as the cobalt-based Co-N-C catalyst used for synthesizing p-methylbenzonitrile, which achieved 100% conversion and selectivity, demonstrating a cost-effective and separable option patsnap.com.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. This technique has been successfully used for derivatives of similar compounds and is considered a green chemistry approach acs.org.

Alternative Reaction Media: Exploring the use of environmentally benign solvents or even solvent-free reaction conditions will be a priority to minimize hazardous waste generation.

The table below outlines potential green synthesis strategies for this compound based on approaches used for related compounds.

| Synthesis Strategy | Description | Potential Advantages | Related Compound Example |

| One-Pot Synthesis | Combining oximation and dehydration steps in a single reaction vessel. | Reduced reaction time, simplified process, high yield. | 4-methoxy benzonitrile google.com |

| Non-Precious Metal Catalysis | Ammoxidation of a precursor using a cobalt-based catalyst. | Cost-effective, high conversion and selectivity, easy catalyst separation. | p-methylbenzonitrile patsnap.com |

| Microwave-Assisted Synthesis | Using microwave heating to accelerate the reaction. | Shorter reaction times, often leads to higher yields. | 3-Methoxy-4-methylbenzonitrile derivatives |

| Efficient Coupling Reactions | Synthesis via cyanation of a benzophenone precursor using copper (I) cyanide. | High yield under specific conditions. | 2-(2,3-Dimethoxy-5-methylbenzoyl)-4,6-dimethoxybenzonitrile nih.gov |

Advanced Computational Modeling for Predictive Material Design

Computational modeling is an indispensable tool for accelerating materials discovery and design. For this compound, advanced computational techniques can provide profound insights into its properties and guide the synthesis of new materials with desired functionalities, a concept known as predictive material design.

Future research in this area will likely involve:

Quantum Chemical Studies: Employing Density Functional Theory (DFT) and other quantum mechanical methods to calculate the electronic structure, molecular geometry, vibrational frequencies, and reactivity of the molecule. nih.gov These calculations can predict properties like chemical hardness, kinetic stability, and thermodynamic stability, which are crucial for designing durable materials. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of polymers or composites containing this compound at the atomic level. MD simulations can predict macroscopic properties such as glass transition temperature, mechanical moduli, and diffusion coefficients of small molecules within the material matrix.

Operando Computational Modeling: A significant emerging direction is the development of computational models that simulate material properties under realistic operating conditions of temperature and pressure, moving beyond standard 0 K models. rsc.org This approach combines techniques like ab initio constrained thermodynamics and biased molecular dynamics to provide a more accurate picture of a material's performance. rsc.org

Machine Learning Approaches: Utilizing machine learning algorithms to build predictive models based on existing experimental and computational data. These models can rapidly screen large numbers of potential material compositions to identify candidates with optimal properties, significantly speeding up the design cycle. rsc.org

The table below summarizes key computational methods and their applications in the predictive design of materials based on this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of molecular properties and reaction mechanisms. nih.gov | Electronic structure, stability, reactivity, vibrational spectra. nih.gov |

| Molecular Dynamics (MD) | Simulation of bulk material behavior. | Mechanical properties, thermal properties, diffusion rates. |

| Operando Modeling | Simulation under realistic temperature and pressure. rsc.org | Catalytic activity, phase stability, reaction mechanisms under operational conditions. rsc.org |

| Machine Learning | High-throughput screening and property prediction. rsc.org | Structure-property relationships, identification of optimal material compositions. |

Development of High-Performance Devices and Technologies (Non-Biological)

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for a range of high-performance, non-biological devices and technologies.

Future research could focus on the following applications:

Gas Sensors: Derivatives of the core structure have already shown promise in gas sensing applications. For example, a thiourea (B124793) derivative incorporating a 4-methylbenzoyl group was used as a resistive-type sensor for detecting carbon dioxide (CO2). researchgate.net Another related molecule was investigated as a chemosensor for carbon monoxide. researchgate.net Future work could involve designing and synthesizing new derivatives of this compound with enhanced selectivity and sensitivity for specific gases.

Dielectric Materials: The polarity of the nitrile group suggests that materials incorporating this compound could have interesting dielectric properties. A related compound, 4-[(4-Methylanilino)methyl]benzonitrile, has been identified as a candidate for materials with good dielectric properties, which are essential components in capacitors and other electronic devices. nih.gov

Non-Linear Optical (NLO) Materials: Chalcones, which share a similar structural motif, are known to exhibit NLO properties, making them useful for applications in optoelectronics and photonics, such as frequency conversion and optical switching. iucr.org The extended π-conjugated system in this compound could be modified to enhance its NLO response.

Organic Electronics: The structural features of this compound make it a potential building block for organic semiconductors or host materials in organic light-emitting diodes (OLEDs). Its thermal stability and ability to form well-defined thin films would be advantageous in these applications. The use of related benzonitrile compounds in organic electronic materials is an active area of research .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-Methylbenzoyl)benzonitrile, and how do reaction parameters affect yield?

The synthesis of benzonitrile derivatives often involves catalytic coupling or functional group transformations. For example:

- Hydrosilylation with Fe-based catalysts : Fe complexes like Bu4N[Fe(CO)3(NO)] can catalyze hydrosilylation reactions to introduce hydroxymethyl groups to benzonitrile frameworks, as seen in 4-(Hydroxymethyl)benzonitrile synthesis .

- Nucleophilic substitution : Piperidine or diazepane derivatives can be introduced via nucleophilic aromatic substitution under basic conditions, as demonstrated in 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile synthesis (yield: 97%) .

- Melt-phase reactions : For complex derivatives like HIV inhibitors, melt-phase reactions at controlled temperatures (e.g., 150–200°C) enable efficient coupling of aromatic amines and nitriles .

Key parameters : Catalyst loading (5–10 mol%), solvent polarity (DMF or NMP for polar intermediates), and reaction time (12–24 hours) significantly influence yield.

Basic: What spectroscopic and computational tools are critical for structural elucidation of this compound?

- NMR spectroscopy : <sup>13</sup>C and <sup>19</sup>F NMR (e.g., 126 MHz and 282 MHz, respectively) resolve nitrile and fluorinated substituents, as shown for fluorinated analogs .

- X-ray crystallography : Structures like 4-(4-Oxo-4H-chromen-2-yl)benzonitrile (PDB ID: 1UZ) provide reference data for bond angles and torsional strain analysis .

- InChI/SMILES validation : Canonical SMILES strings (e.g.,

C1=CC(=CC=C1CO)C#N) and InChI keys verify substituent positions and stereochemistry .

Advanced: How can researchers address discrepancies in reported biological activities of this compound analogs?

Contradictions often arise from:

- Substituent effects : Minor structural changes (e.g., replacing methyl with isopropyl groups) alter receptor binding. For instance, 4-[(Isopropylamino)methyl]benzonitrile shows distinct androgen receptor modulation compared to methyl derivatives .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent polarity can skew IC50 values. Replicate studies under standardized conditions (pH 7.4, 37°C) are critical .

- Metabolic stability : Hydroxyl or fluoromethyl groups (e.g., 4-(Difluoromethyl)benzonitrile) influence metabolic half-life, requiring HPLC-MS validation .

Resolution strategy : Cross-validate data using orthogonal assays (e.g., SPR for binding affinity, in vitro cytotoxicity screens) .

Advanced: What design principles improve selectivity of this compound derivatives in enzyme inhibition studies?

-

Steric and electronic modulation :

-

Comparative SAR analysis :

Methodological tip : Use molecular docking (e.g., AutoDock Vina) to predict binding poses before synthesis .

Advanced: How do solvent and solid-state environments influence the photophysical properties of this compound derivatives?

- Solvent polarity : Polar solvents stabilize twisted intramolecular charge-transfer (TICT) states, redshift emission spectra (e.g., 4-(Hydroxymethyl)benzonitrile in DMF vs. hexane) .

- Solid-state interactions : Co-crystallization with dodecyloxybenzoic acid (BA) alters vibrational frequencies (e.g., C≡N stretching at 2225 cm<sup>-1</sup> shifts by 15 cm<sup>-1</sup> in mesophases) .

- Time-resolved fluorescence : Measure radiative decay rates (kr) to distinguish planar (PICT) vs. twisted (TICT) excited states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.